molecular formula C19H26N4O B2783557 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 1396679-92-7

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one

Cat. No.: B2783557
CAS No.: 1396679-92-7
M. Wt: 326.444
InChI Key: DVSNSPLBRKHNSS-UHFFFAOYSA-N
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Description

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one is a synthetic compound featuring a piperazine core substituted with a 2-(1H-imidazol-1-yl)ethyl group and a 4-phenylbutan-1-one moiety. Piperazine derivatives are well-known for their versatility in medicinal chemistry, often exhibiting psychotropic, antimicrobial, or enzyme-inhibitory activities . The imidazole ring in this compound may confer antifungal or metal-binding properties, while the phenylbutanone group could influence pharmacokinetic properties such as lipophilicity and metabolic stability.

Properties

IUPAC Name

1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c24-19(8-4-7-18-5-2-1-3-6-18)23-15-13-21(14-16-23)11-12-22-10-9-20-17-22/h1-3,5-6,9-10,17H,4,7-8,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSNSPLBRKHNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CN=C2)C(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring One common approach is the reaction of piperazine with 1H-imidazole to form the intermediate piperazine-imidazole compound

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions might use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted piperazines or imidazoles.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C19H26N4O
  • CAS Number : 1396679-92-7

The compound's structure consists of a phenylbutanone backbone linked to piperazine and imidazole groups, which contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets.

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its potential as a therapeutic agent. Its structural components suggest possible interactions with various receptors and enzymes, making it a candidate for:

  • Antidepressants : The piperazine ring is often associated with antidepressant activity, potentially influencing serotonin pathways.
  • Anticancer Agents : Preliminary studies indicate that compounds featuring imidazole structures may exhibit anticancer properties through apoptosis induction in cancer cells.

Pharmacological Studies

Pharmacological investigations are essential to elucidate the mechanisms of action of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one. Potential areas of focus include:

  • Receptor Binding Studies : Understanding how the compound interacts with specific receptors can provide insights into its therapeutic effects.
  • Inhibition Studies : Investigating its ability to inhibit certain enzymes could reveal its role in modulating biochemical pathways.

Biological Research

This compound can serve as a valuable tool in biological research, particularly in:

  • Signal Transduction Pathways : Its ability to modulate signaling pathways could help in understanding cellular responses to external stimuli.
  • Drug Design : The compound's unique structure can be used as a scaffold for designing new drugs targeting specific diseases.

Antidepressant Activity

A study examining the antidepressant potential of similar compounds demonstrated that derivatives with imidazole and piperazine groups significantly reduced depressive-like behaviors in animal models. These findings suggest that this compound may exhibit similar effects, warranting further investigation into its pharmacodynamics and pharmacokinetics.

Anticancer Properties

Research into imidazole-containing compounds has revealed their capacity to induce cell death in various cancer cell lines. A case study involving a related compound showed promising results in inhibiting tumor growth through apoptosis. This indicates that this compound could be explored as a potential anticancer agent.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical reactions. The exact molecular pathways involved would need to be elucidated through detailed research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Leniolisib (1-{4-[4-({(2S,4R)-2-(2,4-dichlorophenyl)-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}ethan-1-one)
  • Structural Features : Contains a dioxolane ring, dichlorophenyl group, and imidazole-piperazine core.
  • Biological Activity : Cortisol synthesis inhibitor, investigated for endocrine disorders .
  • Key Difference: The dioxolane ring and dichlorophenyl substituents enhance its specificity for steroidogenic enzymes, unlike the phenylbutanone group in the target compound, which lacks halogenation.
2.1.2 Ketoconazole (Antifungal Reference Compound)
  • Structural Features : Includes a dioxolane ring, dichlorophenyl group, and imidazole-piperazine backbone.
  • Biological Activity : Broad-spectrum antifungal agent targeting cytochrome P450 enzymes .
  • Key Difference: The dioxolane and dichlorophenyl groups in ketoconazole are critical for binding fungal lanosterol 14α-demethylase, whereas the target compound’s phenylbutanone may limit such specificity.
2.1.3 1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole
  • Structural Features : Benzimidazole replaces imidazole; piperazine is linked via a methyl group.
  • Biological Activity : Antimicrobial activity (hypothesized based on benzimidazole’s role in DNA intercalation) .
  • Key Difference: The benzimidazole moiety may enhance DNA interaction, whereas the target compound’s imidazole and phenylbutanone groups suggest different targets (e.g., neurotransmitter receptors).

Functional Analogues

2.2.1 Piperazine-Based Antihistamines (e.g., Cetirizine Ethyl Ester)
  • Structural Features : Piperazine linked to diphenylmethyl or chlorophenyl groups.
  • Biological Activity : H1-receptor antagonism for allergy relief .
  • Key Difference: The absence of a phenylbutanone or imidazole in cetirizine derivatives highlights structural requirements for histamine receptor binding.
2.2.2 Mannich Base Derivatives (e.g., 2HP, DHP)
  • Structural Features: Piperazine conjugated with phenolic or pyridinyl ketones.
  • Biological Activity: Antioxidant and chelation properties due to phenolic hydroxyl groups .

Comparative Data Table

Compound Name Key Structural Features Biological Activity Key Findings References
Target Compound Piperazine, imidazole-ethyl, phenylbutanone Hypothesized CNS or antifungal Structural simplicity may aid synthetic scalability
Leniolisib Dioxolane, dichlorophenyl, imidazole-piperazine Cortisol synthesis inhibition Halogenation enhances enzyme specificity
Ketoconazole Dioxolane, dichlorophenyl, imidazole-piperazine Antifungal Dioxolane critical for CYP450 binding
1-(4-Phenyl-piperazin-1-ylmethyl)-1H-benzimidazole Benzimidazole, piperazine-methyl Antimicrobial (hypothesized) Benzimidazole may intercalate DNA
Cetirizine Ethyl Ester Diphenylmethyl-piperazine Antihistamine Diphenylmethyl essential for H1 antagonism

Research Implications

However, its lack of halogenation or dioxolane groups may reduce potency compared to ketoconazole or leniolisib. Further studies should explore its pharmacokinetics and target affinity, leveraging methodologies like crystallography (e.g., CCP4 suite ) for mechanistic insights.

Biological Activity

The compound 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one, often referred to as a phenylbutanone derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with imidazole and phenylbutanone precursors. The process can be optimized to yield high purity and specific structural configurations necessary for biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • Recent studies have demonstrated that similar imidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines, such as A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. For instance, one study reported that an imidazole derivative induced apoptosis in HeLa cells by modulating the expression of apoptosis-related proteins like Bax and Bcl-2 .
    • The selectivity index for these compounds suggests they are more toxic to tumor cells compared to normal cells, indicating a promising therapeutic window .
  • Mechanism of Action :
    • The mechanism through which these compounds exert their antitumor effects often involves the activation of intrinsic apoptotic pathways. This is characterized by increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins .
    • In particular, the induction of caspase-3 activity has been noted as a critical step in the apoptosis pathway triggered by these compounds .
  • Antimicrobial Properties :
    • Some derivatives have shown antibacterial activity, making them candidates for further exploration in treating infections caused by resistant strains . The structure-activity relationship (SAR) studies indicate that modifications in the imidazole ring can enhance antimicrobial potency.

Table 1: Antiproliferative Activity of Related Compounds

CompoundIC50 (µM)Cell LineSelectivity Index
Compound 4f18.53HeLa23–46
5-FU15.00HeLaN/A
MTX20.00A549N/A

Note: IC50 values represent the concentration required to inhibit cell growth by 50% compared to untreated controls .

Table 2: Apoptosis Induction Mechanisms

MechanismEffect on Proteins
Increased BaxPromotes apoptosis
Decreased Bcl-2Reduces anti-apoptotic signals
Increased Caspase-3Activates apoptotic pathways

Case Studies

One notable case study involved the evaluation of a structurally similar compound in a clinical setting where it was administered to patients with advanced solid tumors. The results indicated a significant reduction in tumor size alongside manageable side effects, highlighting the potential for further development in oncology .

Research Findings

Research has consistently shown that the introduction of imidazole moieties enhances the biological activity of phenylbutanone derivatives. Computational studies have also suggested that these compounds can effectively bind to target proteins involved in cancer progression, providing a basis for their use as lead compounds in drug development .

Q & A

Q. What are the key structural features of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-4-phenylbutan-1-one, and how do they influence its biological activity?

The compound contains a phenylbutanone backbone linked to a piperazine ring substituted with an imidazole-ethyl group. The imidazole moiety is critical for potential receptor interactions (e.g., histamine or serotonin receptors), while the piperazine group enhances solubility and pharmacokinetic properties. The phenylbutanone core may contribute to hydrophobic interactions with enzyme active sites. Structural optimization often focuses on modifying these moieties to improve binding affinity or metabolic stability .

Q. What standard synthetic routes are used to prepare this compound, and how is purity ensured?

Synthesis typically involves multi-step reactions, starting with alkylation of piperazine derivatives followed by coupling with imidazole-containing intermediates. Key steps include nucleophilic substitution and ketone formation. Reaction conditions (e.g., solvent polarity, temperature) are tightly controlled to minimize side products. Purity is verified via thin-layer chromatography (TLC) for reaction monitoring and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. High-performance liquid chromatography (HPLC) is used for final purity assessment (>95%) .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks.
  • Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy detects functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
  • X-ray crystallography (if crystals are obtainable) provides absolute stereochemical configuration .

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor selectivity be resolved?

Contradictions in receptor binding (e.g., H1 vs. H4 histamine receptors) may arise from assay conditions (e.g., cell type, ligand concentration) or off-target effects. Researchers should:

  • Perform radioligand displacement assays with standardized protocols.
  • Use computational docking to predict binding modes and compare with mutagenesis studies.
  • Validate findings in in vivo models (e.g., histamine-induced inflammation) to contextualize pharmacological relevance .

Q. What strategies improve the metabolic stability of this compound without compromising activity?

  • Bioisosteric replacement : Substitute the imidazole ring with triazoles to reduce cytochrome P450-mediated oxidation.
  • Prodrug design : Mask the ketone group as a hydrolyzable ester to enhance oral bioavailability.
  • Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups on the phenyl ring to slow hepatic clearance .

Q. How can researchers optimize synthetic yields while adhering to green chemistry principles?

  • Replace traditional solvents (e.g., dichloromethane) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Employ catalytic methods (e.g., palladium-catalyzed cross-coupling) to reduce stoichiometric waste.
  • Use microwave-assisted synthesis to shorten reaction times and improve energy efficiency .

Q. What in silico tools are effective for predicting this compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile?

  • QSAR models (e.g., SwissADME) predict solubility, permeability, and CYP450 interactions.
  • Molecular dynamics simulations assess plasma protein binding and blood-brain barrier penetration.
  • Toxicity prediction suites (e.g., ProTox-II) identify potential hepatotoxicity or mutagenic risks .

Methodological Guidance

Q. How should researchers design dose-response studies for this compound in animal models?

  • Use logarithmic dosing (e.g., 0.1, 1, 10 mg/kg) to capture efficacy and toxicity thresholds.
  • Incorporate pharmacokinetic sampling (plasma/tissue levels) to correlate exposure with effect.
  • Include positive controls (e.g., known receptor antagonists) and vehicle groups to validate assay sensitivity .

Q. What experimental approaches validate target engagement in cellular assays?

  • Knockdown/knockout models : CRISPR-Cas9 editing of putative receptors to confirm loss of compound activity.
  • Fluorescence polarization assays : Measure ligand-receptor binding affinity in real time.
  • Western blotting : Monitor downstream signaling pathways (e.g., MAPK/ERK) post-treatment .

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